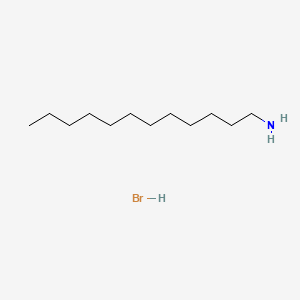

1-Dodecanamine, hydrobromide

描述

Historical Development and Evolution of Alkylammonium Salt Research

The study of alkylammonium salts has a rich history, dating back to early investigations into the nature of electrolytes and the behavior of organic ions in solution. The pioneering work on quaternary ammonium (B1175870) salts laid the foundation for understanding their properties, including their ability to lower surface tension and form micelles. cdnsciencepub.comnih.gov Research in the early 20th century, such as the work by Paul Walden on ionic liquids, further expanded the field. wiley-vch.de Over the decades, the focus has shifted from simple ammonium salts to more complex long-chain derivatives. The exploration of their thermotropic and lyotropic liquid crystalline phases has revealed intricate self-assembly behaviors. rsc.orgmdpi.com The development of advanced analytical techniques, such as X-ray diffraction and various spectroscopic methods, has enabled detailed characterization of their crystal structures and phase transitions. nih.goviucr.org

Significance of Long-Chain Alkylammonium Hydrobromides in Contemporary Chemical Science

Long-chain alkylammonium hydrobromides, including 1-dodecanamine, hydrobromide, are of particular interest in modern chemical science due to their versatile properties. Their amphiphilic nature makes them effective surfactants and building blocks for supramolecular assemblies. guidechem.com They are crucial in the formation of micelles, vesicles, and liquid crystals, which have applications in drug delivery, materials science, and nanotechnology. nih.govresearchgate.net In recent years, these compounds have gained prominence as precursors and additives in the fabrication of perovskite solar cells, where they can improve efficiency and stability. sigmaaldrich.comresearchgate.netresearchgate.net Their ability to form ordered structures also makes them valuable as templates for the synthesis of mesoporous materials and as components in the study of interfacial phenomena. chemicalbook.com

Theoretical Frameworks for Understanding Amphiphilic Character and Ionic Interactions

The behavior of long-chain alkylammonium halides is governed by a delicate balance of intermolecular forces. The hydrophobic effect drives the aggregation of the nonpolar alkyl chains to minimize their contact with water, leading to the formation of micelles and other self-assembled structures. This process is entropically driven. researchgate.net Simultaneously, electrostatic interactions between the charged ammonium head groups and the halide counter-ions, as well as hydrogen bonding between the ammonium protons and the anions, play a crucial role in determining the packing and stability of these assemblies. nih.govnih.govnih.gov The concept of the critical micelle concentration (CMC) is a key parameter that describes the concentration at which micelle formation begins. researchgate.netresearchgate.net Theoretical models, such as the pseudo-phase transition model, are used to analyze the thermodynamics of micellization. researchgate.net The geometry and size of both the cation and the anion influence the resulting structure, with longer alkyl chains generally favoring the formation of more ordered phases. taylorandfrancis.com

Overview of Research Trajectories for this compound

Research on this compound, also known as dodecylammonium bromide, has followed several key trajectories. Early studies focused on its fundamental physicochemical properties, such as its crystal structure and phase behavior. iucr.org X-ray diffraction studies have revealed that it can crystallize in different forms, including a monoclinic structure, and can exhibit multiple phase transitions upon heating. iucr.org The crystal structure of its monohydrate form has also been extensively studied, highlighting the role of water molecules in the hydrogen-bonding network. nih.govnih.govresearchgate.net

More recent research has explored its role as a surfactant, investigating its micellization behavior in aqueous solutions. researchgate.net This includes determining its critical micelle concentration and understanding how factors like temperature and the presence of other substances affect micelle formation.

A significant and growing area of research is the application of this compound in materials science, particularly in the field of perovskite solar cells. It is used as a precursor to improve the quality and stability of perovskite films. sigmaaldrich.com The incorporation of dodecylammonium cations at the surface of the perovskite layer can passivate defects and enhance the device's performance and longevity. sigmaaldrich.comresearchgate.net

Below are data tables summarizing key properties and research findings for this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₈BrN | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 266.26 g/mol | sigmaaldrich.com |

| Appearance | White powder | sigmaaldrich.com |

| Crystal System (Anhydrous) | Monoclinic | iucr.org |

| Crystal System (Monohydrate) | Monoclinic | nih.gov |

| CAS Number | 26204-55-7 | sigmaaldrich.com |

Crystallographic Data for n-Dodecylammonium Bromide

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a | 6.06 Å | iucr.org |

| b | 7.02 Å | iucr.org |

| c | 35.8 Å | iucr.org |

| β | 91.6° | iucr.org |

| Molecules per unit cell (Z) | 4 | iucr.org |

Crystallographic Data for n-Dodecylammonium Bromide Monohydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| a | 4.7921 Å | nih.gov |

| b | 42.810 Å | nih.gov |

| c | 7.8573 Å | nih.gov |

| β | 105.798° | nih.gov |

| Volume | 1551.0 ų | nih.gov |

| Molecules per unit cell (Z) | 4 | nih.gov |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

dodecan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXFEELLBDNLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483448 | |

| Record name | 1-Dodecanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26204-55-7 | |

| Record name | 1-Dodecanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Reactivity of 1 Dodecanamine, Hydrobromide

Established Synthetic Pathways for the Formation of Alkylammonium Hydrobromides

The synthesis of alkylammonium hydrobromides like 1-dodecanamine, hydrobromide can be achieved through several established routes. These methods primarily involve the protonation of the corresponding amine or alkylation of amine precursors.

Direct Amine Protonation Approaches

The most straightforward and widely used method for preparing this compound is through the direct acid-base reaction between 1-dodecanamine (dodecylamine) and hydrobromic acid (HBr). wikipedia.orgstudymind.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid. spectroscopyonline.com This results in the formation of the dodecylammonium cation and the bromide anion, which together form the salt. spectroscopyonline.com

The reaction is typically carried out by dissolving 1-dodecanamine in a suitable solvent, such as ethanol (B145695) or methylene (B1212753) chloride, and then adding hydrobromic acid. rsc.orgprepchem.com The resulting salt often precipitates from the solution and can be isolated by filtration and drying. prepchem.com The reaction is generally quantitative. rsc.org The state of dodecylamine (B51217), whether as a neutral molecule or a protonated ion, is dependent on the pH of the solution. mdpi.comacs.org In acidic conditions, the protonated form (dodecylammonium ion) predominates. mdpi.comresearchgate.net

A representative procedure involves dissolving dodecylamine in methylene chloride, cooling the solution, and saturating it with anhydrous hydrogen chloride to yield the corresponding hydrochloride salt. A similar principle applies to the hydrobromide salt. prepchem.com Another documented method involves mixing dodecylamine dissolved in ethanol with concentrated hydrochloric acid at room temperature, followed by air-drying to isolate the salt. rsc.org

Alkylation of Precursor Amines and Subsequent Salt Formation

While direct protonation is common for primary amines, alkylammonium salts can also be formed through the alkylation of amines. msu.edulibretexts.org This method is more relevant for the synthesis of secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org For instance, a primary amine can react with an alkyl halide to form a secondary ammonium salt. libretexts.org This process can continue, with the secondary amine reacting with another alkyl halide to form a tertiary ammonium salt, and so on. libretexts.org

The reaction of a primary amine with an alkylating agent, such as an alkyl halide, generates a hydrohalic acid, which then reacts with the starting amine to form an amine hydrohalide salt. dtic.mil To drive the alkylation reaction forward, a base is often added to neutralize the acid produced. msu.edudtic.mil

Although less direct for producing a primary amine salt, one could envision a pathway starting from a precursor that is subsequently converted to 1-dodecanamine and then forming the hydrobromide salt. However, for this compound, direct protonation of the commercially available 1-dodecanamine is the most practical and efficient synthetic route.

Novel and Green Synthesis Methodologies

Recent research has focused on developing more environmentally friendly or "green" synthesis methods for various chemical compounds, including alkylammonium halides. These efforts are often driven by the need for sustainable and cost-effective production processes, particularly for materials used in applications like perovskite solar cells. nanoge.org

Novel synthesis routes for organic alkylammonium halides have been developed that are considered from a life cycle assessment (LCA) perspective to be more sustainable than conventional methods. nanoge.org These green chemistry approaches aim to reduce resource consumption, energy use, and emissions. nanoge.org For instance, polar-solvent-free colloidal synthesis methods have been developed for alkylammonium lead halide perovskite nanocrystals, avoiding the use of solvents like dimethylformamide. rsc.org Another approach involves the use of aqueous media for N-alkylation of amines, using a mild inorganic base like sodium bicarbonate, which is presented as an environmentally benign methodology. researchgate.net

Furthermore, in-situ synthesis techniques are being explored, for example, in the preparation of quaternary alkylammonium ligand-capped hybrid halide perovskites. researchgate.net These advanced methods highlight a shift towards more sustainable and efficient production of alkylammonium salts.

Chemical Transformations and Derivatization Strategies

This compound, as a primary ammonium salt, can undergo various chemical transformations, allowing for its derivatization into other useful compounds. Key among these are oxidation and reduction reactions.

Oxidation Reactions Leading to Amine Oxides and Other Products

Primary amines and their salts can be oxidized to a variety of products. A common transformation is the oxidation of the corresponding tertiary amine, N,N-dimethyldodecanamine, to form N,N-dimethyldodecylamine N-oxide. evitachem.comnih.govatamanchemicals.com This oxidation is often achieved using oxidizing agents like hydrogen peroxide. evitachem.com Amine oxides are a class of compounds where the nitrogen atom is bonded to three carbon atoms and one oxygen atom. evitachem.com They have applications as surfactants and detergents. nih.gov

While the direct oxidation of a primary amine like 1-dodecanamine is more complex, it can lead to products such as nitroalkanes or oximes under specific reaction conditions. The ammonium salt itself is generally stable, but the free amine, which exists in equilibrium, can be oxidized.

| Reactant | Oxidizing Agent | Product | Reference |

| Dodecylamine | Hydrogen Peroxide | Dodecyldimethylamine N-oxide (from the tertiary amine) | evitachem.com |

This table is interactive. Click on the headers to sort.

Reduction Processes and Their Selective Control

The ammonium group in this compound is generally resistant to reduction under typical catalytic hydrogenation conditions. The C-N bond is stable, and the nitrogen atom is already in a reduced state. However, derivatives of amines can be reduced. For instance, amides, which can be formed from amines, can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride. libretexts.org

In the context of amine oxides, they can be reduced back to the corresponding tertiary amine, releasing oxygen. evitachem.com This reversibility is a key aspect of their chemistry.

The primary focus of reduction reactions involving amine-related compounds is often on functional groups other than the amine or ammonium group itself. For example, if the alkyl chain of 1-dodecanamine contained reducible functional groups, these could be selectively reduced while leaving the ammonium group intact, depending on the choice of reducing agent and reaction conditions.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The primary amine group of 1-dodecanamine, the precursor to this compound, is a potent nucleophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives. The nitrogen atom, with its lone pair of electrons, can attack electrophilic centers, displacing a leaving group. smolecule.comucsb.edu

A common example is the alkylation of 1-dodecanamine. Reaction with alkyl halides, such as dodecyl bromide, in the presence of a base like sodium hydroxide, leads to the formation of secondary and tertiary amines, such as N,N-didodecylamine (tridodecylamine). The reaction proceeds via a typical SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. ucsb.edu Similarly, methylation of 1-dodecanamine can be achieved using methyl iodide to produce N-methyldodecylamine and subsequently N,N-dimethyldodecylamine. smolecule.com These reactions are often carried out in solvents like toluene (B28343) or dimethylformamide (DMF) at elevated temperatures.

Acylation is another important nucleophilic substitution reaction. 1-Dodecanamine reacts with acyl chlorides or anhydrides to form N-acyl derivatives (amides). bloomtechz.com These reactions are typically exothermic and result in the formation of a stable amide bond. chemicalbook.com

The reactivity of the amino group is influenced by the long dodecyl chain, which imparts significant hydrophobicity to the molecule. This characteristic affects its solubility and the choice of solvent for these reactions.

Formation and Characterization of Quaternary Ammonium Derivatives

Quaternary ammonium salts (QAS) are a significant class of compounds derived from 1-dodecanamine. These cationic surfactants are formed by the quaternization of the tertiary amine precursors, such as N,N-dimethyldodecylamine, which are synthesized from 1-dodecanamine. ug.edu.plsmolecule.com The reaction involves the alkylation of the tertiary amine with an alkyl halide, such as chloromethane (B1201357) or benzyl (B1604629) chloride, to produce compounds like dodecyl trimethylammonium chloride or dodecyl dimethyl benzyl ammonium chloride. bloomtechz.comchemicalland21.com

Another route to QAS involves the reaction of N,N-dimethyldodecylamine with compounds like epichlorohydrin. smolecule.com The resulting quaternary ammonium salts possess a positively charged nitrogen atom bonded to four alkyl or aryl groups. This structure gives them their characteristic surface-active and antimicrobial properties. ug.edu.pl

The formation of these derivatives can be confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these compounds. For instance, in the 1H NMR spectrum of dodecylamine hydrochloride, a salt similar to the hydrobromide, the protons of the ammonium group (NH3+) appear as a broad singlet at a distinct chemical shift. rsc.org Similarly, 13C NMR provides detailed information about the carbon skeleton of the molecule. rsc.orgnih.gov Mass spectrometry is also employed to confirm the molecular weight of the synthesized quaternary ammonium derivatives. rsc.org

The table below summarizes the synthesis of some quaternary ammonium derivatives starting from 1-dodecanamine.

| Precursor Amine | Alkylating Agent | Quaternary Ammonium Product |

| N,N-Dimethyldodecylamine | Chloromethane | Dodecyl trimethylammonium chloride |

| N,N-Dimethyldodecylamine | Benzyl chloride | Dodecyl dimethyl benzyl ammonium chloride |

| N,N-Dimethyldodecylamine | Epichlorohydrin | Quaternary ammonium salt |

Exploration of Reaction Mechanisms in Amine Derivatization

The derivatization of 1-dodecanamine primarily involves nucleophilic substitution reactions, which can proceed through two main mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). ucsb.edu

The SN2 mechanism is more common for primary amines like 1-dodecanamine reacting with unhindered alkyl halides. This is a one-step process where the amine's nucleophilic nitrogen attacks the electrophilic carbon atom at the same time as the leaving group departs. ucsb.edu The reaction rate is dependent on the concentration of both the amine and the alkyl halide. The structure of the substrate plays a crucial role, with less sterically hindered substrates favoring the SN2 pathway. ucsb.edu

In contrast, the SN1 mechanism involves a two-step process. The first step, which is the rate-determining step, is the formation of a carbocation intermediate from the alkyl halide. The nucleophilic amine then attacks this carbocation in the second step. ucsb.edu This mechanism is more likely with tertiary alkyl halides or when the reaction is carried out in a polar protic solvent that can stabilize the carbocation.

The choice between SN1 and SN2 pathways is influenced by several factors, including the structure of the amine and the electrophile, the nature of the leaving group, and the solvent used. For the derivatization of 1-dodecanamine, which is a primary amine, reactions with primary and secondary alkyl halides typically follow the SN2 mechanism.

Another important reaction type is the Mannich reaction, where 1-dodecanamine can react with an aldehyde (like formaldehyde) and another compound containing an active hydrogen to form a Mannich base. bloomtechz.com This is a nucleophilic addition reaction to the carbonyl group, followed by dehydration to form a Schiff base, which is then attacked by the carbanion.

Catalytic Applications in Organic Synthesis Employing this compound Precursors

Derivatives of 1-dodecanamine, particularly quaternary ammonium salts, find significant application as phase-transfer catalysts (PTCs). bloomtechz.com Phase-transfer catalysis is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium salt, with its hydrophilic cationic head and hydrophobic alkyl chains, can transport an anion from the aqueous phase into the organic phase, where the reaction can occur. For instance, dodecyl trimethylammonium chloride, derived from 1-dodecanamine, is used as a PTC in various reactions, such as nucleophilic substitutions and oxidations. bloomtechz.com The use of PTCs can lead to faster reaction times, milder reaction conditions, and improved yields.

Furthermore, 1-dodecanamine itself and its derivatives can act as catalysts and templating agents in the synthesis of nanomaterials. For example, it has been used as a catalyst and template in the sol-gel process for fabricating monodispersed mesoporous bioactive glass sub-micron spheres. chemicalbook.comatamanchemicals.com It also acts as a capping agent in the synthesis of bimetallic nanoparticles, controlling their size and shape, which is crucial for their catalytic activity and other properties. smolecule.com In the synthesis of pentagonal silver nanowires, dodecylamine serves as a complexing, reducing, and capping agent. chemicalbook.com

The table below provides examples of catalytic applications of 1-dodecanamine derivatives.

| Derivative | Application | Function |

| Dodecyl trimethylammonium chloride | Phase-Transfer Catalysis | Transfers anions between phases |

| 1-Dodecanamine | Nanomaterial Synthesis | Catalyst and templating agent |

| 1-Dodecanamine | Nanoparticle Synthesis | Capping agent |

Advanced Characterization Techniques and Spectroscopic Analysis

Crystallographic Investigations for Solid-State Structure Elucidation

The arrangement of molecules in the solid state is fundamental to understanding the material properties of 1-dodecanamine, hydrobromide. X-ray crystallography provides unparalleled insight into this three-dimensional architecture.

Single Crystal X-ray Diffraction Studies on this compound

Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. Studies on this compound have revealed detailed information about its crystal system, space group, and unit cell dimensions.

One investigation reported that n-dodecylammonium bromide crystallizes in a monoclinic system. iucr.org The unit cell parameters were determined to be a = 6.06 Å, b = 7.02 Å, and c = 35.8 Å, with a β angle of 91.6°. iucr.org The space group was identified as P2₁/c, and the unit cell contains four molecules. iucr.org

In another study, a monohydrated form of n-dodecylammonium bromide was analyzed. nih.gov This form also crystallizes in a monoclinic system, but with a different space group and unit cell dimensions: a = 4.7921(5) Å, b = 42.810(4) Å, c = 7.8573(8) Å, and β = 105.798(2)°. nih.gov The presence of a water molecule in the crystal lattice significantly influences the crystal packing. nih.gov

A separate study on 1-dodecylamine hydrobromide also found a monoclinic crystal system with the space group P2₁/c. researchgate.net The reported unit cell parameters were a = 15.616(11) Å, b = 20.481(14) Å, c = 12.910(9) Å, and β = 103.298(11)°. researchgate.net

These variations in crystallographic data highlight the potential for different crystalline forms of this compound, depending on the crystallization conditions, such as the solvent and the presence of water.

Table 1: Crystallographic Data for this compound

| Parameter | n-Dodecylammonium Bromide iucr.org | n-Dodecylammonium Bromide Monohydrate nih.gov | 1-Dodecylamine Hydrobromide researchgate.net |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Not specified | P2₁/c |

| a (Å) | 6.06 | 4.7921(5) | 15.616(11) |

| b (Å) | 7.02 | 42.810(4) | 20.481(14) |

| c (Å) | 35.8 | 7.8573(8) | 12.910(9) |

| β (˚) | 91.6 | 105.798(2) | 103.298(11) |

| V (ų) | Not specified | 1551.0(3) | 4018(5) |

| Z | 4 | 4 | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular interactions. In the anhydrous form, the structure is characterized by a double-sheet arrangement. iucr.org The packing is primarily driven by van der Waals forces between the long hydrocarbon chains and ionic interactions between the ammonium (B1175870) head groups and the bromide anions.

In the monohydrated form, the crystal packing is more complex. nih.gov The n-dodecylammonium cations and bromide anions form ionic pairs that are arranged into thick layers. nih.gov These layers are interconnected by hydrogen-bonding interactions involving the water molecules. nih.gov Specifically, N—H⋯Br, O—H⋯Br, and N—H⋯O hydrogen bonds are present, creating a robust three-dimensional network. nih.gov The alkyl chain of the cation adopts an all-trans conformation, which is a common feature in the solid-state structures of long-chain alkylammonium halides. nih.gov

Polymorphism and Phase Transition Studies via X-ray Diffraction

This compound exhibits polymorphism, meaning it can exist in different crystalline forms. iucr.orgresearchgate.net These different forms, or polymorphs, can have distinct physical properties. X-ray diffraction is a key tool for identifying and characterizing these polymorphs and for studying their interconversions, known as phase transitions.

Early studies using a moving-film variable-temperature powder camera revealed that this compound undergoes at least three phase transitions upon heating from room temperature to 85°C, with transition temperatures around 57°C, 61°C, and 72°C. iucr.org More recent studies using adiabatic calorimetry have also identified multiple solid-solid phase transitions at peak temperatures of (329.278±0.234) K, (337.805±0.326) K, and (347.371±0.154) K. researchgate.net These transitions are associated with changes in the crystal structure and molecular dynamics.

Solution-State Spectroscopic Analysis for Molecular Structure and Dynamics

While solid-state analysis provides a static picture of the molecular structure, solution-state spectroscopy offers insights into the behavior and dynamics of this compound when dissolved in a solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is particularly useful for characterizing the different types of protons present in the this compound molecule. The spectrum provides information on the chemical shift, integration, and multiplicity of each proton signal, which allows for the assignment of protons to specific positions in the molecule.

In a typical ¹H NMR spectrum of a related compound, dodecylamine (B51217) hydrochloride in CDCl₃, the protons of the ammonium group (-NH₃⁺) appear as a broad singlet at around 8.29 ppm. rsc.org The methylene (B1212753) group adjacent to the ammonium group (α-CH₂) appears as a multiplet around 2.99 ppm. rsc.org The other methylene groups in the long alkyl chain typically resonate as a broad multiplet in the region of 1.2-1.8 ppm, with the terminal methyl group (CH₃) appearing as a triplet at approximately 0.90 ppm. rsc.org The integration of these signals corresponds to the number of protons in each chemical environment. While specific data for the hydrobromide salt was not found in the provided search results, the spectrum is expected to be very similar to that of the hydrochloride salt.

Table 2: Representative ¹H NMR Data for Dodecylammonium Salts

| Proton Assignment | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| -CH₃ | 0.90 | Triplet |

| -(CH₂)₉- | 1.2 - 1.8 | Multiplet |

| α-CH₂-NH₃⁺ | 2.99 | Multiplet |

| -NH₃⁺ | 8.29 | Broad Singlet |

| Data based on dodecylamine hydrochloride and is representative. rsc.org |

This detailed spectroscopic and crystallographic information is crucial for understanding the fundamental properties of this compound and for predicting its behavior in various applications, from its use as a surfactant to its role in the formation of complex materials.

Carbon-13 (¹³C) NMR for Backbone Carbon Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for identifying and assigning each carbon atom in the molecular structure of this compound. The spectrum provides a distinct signal for each chemically non-equivalent carbon atom in the dodecyl chain.

In the hydrobromide salt, the protonation of the amine group to form the ammonium cation (-NH₃⁺) significantly influences the chemical environment of the adjacent carbon atoms. The C1 carbon, directly bonded to the electron-withdrawing -NH₃⁺ group, experiences a notable downfield shift compared to its position in the free amine (1-Dodecanamine). The remaining carbons (C2-C12) along the aliphatic chain exhibit characteristic chemical shifts, with terminal carbons and those near the chain's center showing slight differences due to their unique electronic environments. While specific spectral data for the hydrobromide salt is not widely published, assignments can be reliably predicted based on data from the free amine and related hydrochloride salts. nih.gov

The expected chemical shifts for the carbon backbone are detailed in the table below. The assignments follow standard numbering, starting with C1 as the carbon attached to the nitrogen atom.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |

| C1 | ~40-43 | Significant downfield shift due to the inductive effect of the -NH₃⁺ group. |

| C2 | ~26-28 | Moderate downfield shift (β-effect) from the -NH₃⁺ group. |

| C3 | ~31-33 | Minor inductive effects; typical for an internal methylene carbon. |

| C4-C9 | ~29-30 | Overlapping signals characteristic of the long methylene (-CH₂-) chain. |

| C10 | ~31-32 | Slightly resolved from the main methylene group signals. |

| C11 | ~22-23 | Penultimate carbon, shifted slightly upfield from the bulk methylene carbons. |

| C12 | ~14 | Terminal methyl (-CH₃) group, characteristically shielded and found furthest upfield. |

Note: Estimated values are based on typical ¹³C NMR data for long-chain alkylamines and their salts. Actual values may vary depending on the solvent and experimental conditions. nih.gov

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously confirm the assignments made in 1D NMR and to map the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. emory.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.orgscribd.com For this compound, this would reveal cross-peaks connecting the proton signals of H1↔H2, H2↔H3, and so on, down the entire length of the alkyl chain. This provides a clear and sequential map of the proton-proton correlations through the bonds of the carbon backbone. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment, also known as HETCOR, correlates the chemical shift of each proton with the carbon to which it is directly attached. An HSQC spectrum would display a cross-peak for each C-H bond, definitively linking the proton assignments from ¹H NMR to the carbon assignments from ¹³C NMR. This is crucial for verifying the specific location of each methylene group in the chain.

Together, these 2D NMR methods provide an intricate and reliable map of the molecular structure, confirming the sequence and connectivity of the dodecylammonium cation.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the cation and to analyze its fragmentation pattern, which serves as a molecular fingerprint. When this compound (C₁₂H₂₈BrN, Molecular Weight: 266.26 g/mol ) is analyzed, typically using electrospray ionization (ESI) in positive ion mode, the spectrum will show the dodecylammonium cation [C₁₂H₂₅NH₃]⁺. cymitquimica.comchemscene.comsigmaaldrich.com This corresponds to the protonated form of the free amine and has a theoretical monoisotopic mass of approximately 186.222 m/z.

Further analysis using tandem mass spectrometry (MS/MS) involves selecting the parent ion (m/z 186) and subjecting it to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragments. The fragmentation of the long alkyl chain typically occurs via cleavage of C-C bonds, resulting in a series of losses of neutral alkyl radicals.

Key expected fragments in the mass spectrum are listed below.

| m/z (Daltons) | Ion Formula | Description |

| 186.2 | [C₁₂H₂₈N]⁺ | Parent ion (dodecylammonium cation). |

| 171.2 | [C₁₁H₂₄N]⁺ | Loss of a methyl radical (•CH₃). |

| 157.2 | [C₁₀H₂₂N]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 142.1 | [C₉H₂₀N]⁺ | Loss of a propyl radical (•C₃H₇). |

| ... | ... | Sequential loss of alkyl fragments. |

| 44.0 | [C₂H₆N]⁺ | A common fragment representing [CH₂=NH₂]⁺ after cleavage at the β-carbon. |

| 30.0 | [CH₄N]⁺ | A common fragment representing [CH₂=NH₂]⁺ after rearrangement. |

Note: The fragmentation pattern confirms the presence of the long, unbranched alkyl chain and the primary amine functional group. nih.govnist.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can also offer insights into the conformational order of the alkyl chain.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is dominated by features from the alkyl chain and the ammonium headgroup. researchgate.net

The key diagnostic absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| ~3100-2800 | N-H Stretch | -NH₃⁺ | A very broad and strong absorption band, characteristic of the ammonium salt. This often overlaps with C-H stretching bands. |

| ~2955-2965 | Asymmetric C-H Stretch | -CH₃ | Characteristic stretch for the terminal methyl group. |

| ~2915-2925 | Asymmetric C-H Stretch | -CH₂- | Strong absorption from the numerous methylene groups in the alkyl chain. |

| ~2850-2860 | Symmetric C-H Stretch | -CH₂- | Strong absorption from the methylene groups. |

| ~1620-1560 | Asymmetric N-H Bend | -NH₃⁺ | A broad, strong band confirming the presence of the ammonium group. |

| ~1515-1480 | Symmetric N-H Bend | -NH₃⁺ | A "degenerate" bending mode, often appearing as a shoulder on the main N-H bend. |

| ~1465-1475 | C-H Bend (Scissoring) | -CH₂- | A sharp, distinct peak from the bending of methylene groups. |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric, non-polar vibrations, making it an excellent tool for studying the carbon backbone of the dodecyl chain.

The Raman spectrum of this compound would be expected to show:

C-H Stretching Region (2800-3000 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and asymmetric C-H stretches of the CH₂ and CH₃ groups. The high intensity of these peaks is a hallmark of long-chain alkyl compounds in Raman spectra.

C-C Skeletal Region (1000-1200 cm⁻¹): A series of peaks, including the prominent C-C stretching modes. The position and intensity of the longitudinal acoustic mode (LAM) in solid samples can provide information about the all-trans conformation of the alkyl chain, which is indicative of a well-ordered crystalline structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from impurities, starting materials, or other components in a mixture, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile salts like this compound. jocpr.comresearchgate.netresearchgate.net A typical approach is Reverse-Phase HPLC (RP-HPLC):

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilyl) or C8 bonded silica (B1680970).

Mobile Phase: A polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with water. To ensure good peak shape and retention for the cationic analyte, the mobile phase often includes additives. An acidic buffer (e.g., phosphate (B84403) buffer) can be used to maintain a consistent pH, while an ion-pairing agent (e.g., trifluoroacetic acid, TFA) can be added to improve peak symmetry and resolution.

Detection: A UV detector is often suitable if the analyte possesses a chromophore or if detection is performed at low wavelengths (~195-210 nm). google.com More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for detecting compounds like this that lack a strong UV chromophore. Mass spectrometry (LC-MS) can also be coupled with HPLC for definitive identification of the main peak and any impurities.

In a typical purity analysis, a solution of the compound is injected into the HPLC system. The resulting chromatogram shows a major peak for this compound and smaller peaks for any impurities. The purity is calculated based on the relative peak areas, often using a standardized method to ensure accuracy and reproducibility.

Gas Chromatography (GC) for Volatility-Related Studies

Gas Chromatography (GC) is a fundamental technique for analyzing volatile and thermally stable compounds. Due to the low volatility of the hydrobromide salt, direct GC analysis of this compound is challenging. The analysis typically involves the conversion of the salt to its more volatile free amine form, 1-dodecanamine, often followed by derivatization to enhance thermal stability and improve chromatographic peak shape.

Research has utilized GC for critical physicochemical measurements. Correlation gas chromatography, for instance, has been employed to determine the vaporization enthalpies and vapor pressures of primary amines, including 1-dodecanamine. researchgate.net In one study, the enthalpy of sublimation for 1-dodecanamine at 298.15 K was determined to be (118.3 ± 1.8) kJ·mol⁻¹, with a corresponding vapor pressure of (1.6 ± 0.1) Pa. researchgate.net Such data are vital for understanding the compound's environmental fate and behavior.

For quantitative and separation studies, derivatization is a common strategy. Long-chain primary fatty amines from C12 to C22 have been successfully separated using ionic liquid capillary columns after derivatization with trifluoroacetic anhydride. uta.edu This approach allowed for the separation of these amines in under 25 minutes. uta.edu Another derivatization agent, isobutyl chloroformate, is used to convert alkylamines into their corresponding carbamates, which are more amenable to GC-MS analysis. copernicus.org This method offers high accuracy and low detection limits, proving superior to ion chromatography for analyzing trace levels of alkylamines in environmental samples like atmospheric aerosols. copernicus.org The purity of commercial dodecylamine is also routinely assessed using GC. nih.govchemicalbook.comsigmaaldrich.com

| Analytical Focus | Methodology | Key Findings/Parameters | Reference |

|---|---|---|---|

| Thermodynamic Properties | Correlation Gas Chromatography | Determined vapor pressure and enthalpy of vaporization for 1-dodecanamine. | researchgate.net |

| Separation of Fatty Amines | GC with Ionic Liquid Column | Separation of C12-C22 trifluoroacetylated fatty amines in < 25 min. | uta.edu |

| Trace Analysis in Aerosols | GC-MS after Derivatization (isobutyl chloroformate) | Accuracy: 84.3–99.1%; Limits of Detection: 1.8–3.9 pg. | copernicus.org |

| Purity Assessment | Gas Chromatography (GC) | Confirmed purity of ≥99.5% for commercial dodecylamine. | nih.gov |

Liquid Chromatography (LC) for Separation and Quantification

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is exceptionally well-suited for the analysis of compounds with low volatility, such as this compound. mdpi.comchromatographyonline.com Unlike GC, LC can often analyze the compound directly in solution, although detection can be a challenge. Since simple alkylamines lack a strong native chromophore, direct UV-Vis detection is insensitive. researchgate.net

To overcome this limitation, pre- or post-column derivatization is frequently employed to attach a UV-absorbing or fluorescent tag to the amine. chromatographyonline.comresearchgate.net A widely used derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary amines to form highly fluorescent derivatives. researchgate.netresearchgate.net This allows for sensitive quantification using a fluorescence detector.

One study detailed a simple and rapid HPLC method for the quantitative determination of long-chain alkyl amines, including dodecylamine, in mineral flotation systems. researchgate.net The method, based on derivatization with FMOC-Cl, demonstrated excellent linearity and recovery. researchgate.net The results showed a linear calibration curve in the concentration range of 0.20–5.00 µg/mL, with a correlation coefficient (R²) greater than 0.9956. The recovery for dodecylamine was found to be in the range of 84.93–97.64%. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides another powerful tool for the analysis of 1-dodecanamine. mdpi.comnih.gov This technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, often eliminating the need for derivatization and allowing for definitive identification and quantification even in complex matrices. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Technique | HPLC with Fluorescence Detection | researchgate.net |

| Derivatizing Agent | 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) | researchgate.net |

| Linearity Range | 0.20–5.00 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | > 0.9956 | researchgate.net |

| Recovery of Dodecylamine | 84.93–97.64% | researchgate.net |

Applications of 1 Dodecanamine, Hydrobromide in Materials Science and Nanotechnology

Interfacial Science: Role as a Surfactant and Emulsifier

The primary function of 1-dodecanamine, hydrobromide in interfacial science stems from its classification as a cationic surfactant. When dissolved in a polar solvent like water, it dissociates into the dodecylammonium cation (C₁₂H₂₅NH₃⁺) and a bromide anion (Br⁻). The positively charged head group and the nonpolar alkyl tail drive its activity at interfaces, reducing interfacial tension and enabling the formation and stabilization of complex fluid systems.

Stabilization of Emulsions and Dispersions

This compound is effective in the stabilization of emulsions (liquid-liquid dispersions) and other colloidal dispersions. By adsorbing at the oil-water interface, the dodecylammonium ions orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This creates an electrostatic barrier of positive charges on the surface of the oil droplets, which repels other droplets and prevents coalescence, thereby stabilizing the emulsion.

Its effectiveness as a stabilizer is also noted in gas-liquid dispersions, such as foams. The ionic dodecylamine (B51217) species is highly surface-active, leading to its adsorption on gas bubbles. scribd.com This adsorption reduces surface tension and can contribute to the stability of the resulting foam structure. scribd.com The stability and properties of these systems are often highly dependent on factors such as the concentration of the surfactant and the pH of the aqueous phase, which influences the charge density at the interface. scribd.com

Adsorption Behavior at Liquid-Liquid and Solid-Liquid Interfaces

The adsorption of this compound at interfaces is a key aspect of its functionality. At solid-liquid interfaces, its behavior is dictated by the nature of the solid surface and the solution conditions. For instance, in studies involving the adsorption of dodecylamine on negatively charged silicate (B1173343) mineral surfaces like muscovite (B576469), the dodecylammonium cations electrostatically adsorb onto the surface. nih.gov

Research has shown that the pH of the aqueous solution significantly alters this adsorption behavior. At a pH of around 10, a compact and hydrophobic monolayer of dodecylammonium cations can form on the muscovite surface. nih.gov At lower pH values (e.g., pH 3), a hemi-micelle aggregated structure forms, while at higher pH values (e.g., pH 12), neutral dodecylamine molecules may co-adsorb through hydrophobic forces and electrostatic interactions. nih.gov This ability to modify surface properties is critical in applications like flotation, where selective hydrophobization of minerals is desired. Similar adsorption phenomena have been noted at the interface between water and various metal oxides, including those of copper, nickel, and zinc.

Nanomaterial Synthesis and Engineering

In the field of nanotechnology, this compound and its free amine form, 1-dodecanamine, are indispensable tools for controlling the synthesis and engineering of a wide array of nanomaterials. It can function as a capping agent, a phase transfer catalyst, and a structure-directing template.

Capping Agent Functionality in Metal and Metal Oxide Nanoparticle Synthesis

A capping agent is a surfactant that adsorbs to the surface of a growing nanoparticle, controlling its growth, preventing aggregation, and providing colloidal stability. mdpi.comnih.gov 1-Dodecanamine is widely used for this purpose in the synthesis of various metal and metal oxide nanoparticles. The amine group strongly coordinates to the surface of the metal atoms, while the long dodecyl chain provides a steric barrier that prevents the nanoparticles from clumping together and stabilizes them in nonpolar solvents. scielo.org.mx

By modulating the concentration of 1-dodecanamine, researchers can influence the final size and morphology of the nanoparticles. nih.govrsc.org For example, in the synthesis of iron oxide nanoparticles, the molar ratio of dodecylamine to the iron precursor was found to directly impact the resulting particle size. nih.gov Similarly, it has been employed to produce ultrasmall (≈2 nm) metallic palladium nanoparticles and to control the morphology of cobalt aluminate (CoAl₂O₄) nanostructures. rsc.orgresearchgate.net

| Nanoparticle Material | Role of 1-Dodecanamine | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Iron Oxide (Fe₃O₄) | Capping and reducing agent | Monodisperse nanoparticles with controlled size based on amine-to-precursor ratio. | nih.gov |

| Palladium (Pd) | Capping agent/ligand | Ultrasmall metallic nanoparticles (≈2 nm core diameter) dispersible in organic solvents. | researchgate.net |

| Cobalt Aluminate (CoAl₂O₄) | Surfactant and capping agent | Morphology control; nanostructured semispherical particles or laminas depending on concentration. | rsc.org |

| Gold (Au) and Silver (Ag) | Stabilizing and reducing agent | Monodisperse nanoparticles (<10 nm) with good stability in cyclohexane (B81311). | operachem.com |

Role as a Phase Transfer Catalyst in Nanoscale Reactions

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org A phase transfer catalyst, typically an ionic compound with sufficient lipophilicity like a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur. researchgate.net

In nanomaterial synthesis, 1-dodecanamine can function as a phase transfer agent. For instance, in a novel two-phase system for synthesizing gold and silver nanoparticles, dodecylamine reacts with aqueous formaldehyde (B43269) to form reductive intermediates in the cyclohexane phase. operachem.com These intermediates are then able to reduce metal ions from the aqueous phase, leading to the formation of dodecylamine-protected nanoparticles in the organic phase. operachem.com In another application, dodecylamine helps to dissolve a silver precursor (silver acetate), which has low solubility in the organic solvent toluene (B28343), by forming a complex, thereby acting as a phase transfer agent to move the silver salt into the organic phase for subsequent reduction. nih.gov This demonstrates its ability to transport reactive species across a phase boundary, a key principle of phase transfer catalysis, to enable nanoscale reactions.

Templating and Directing Agent in Mesoporous Material Formation

Mesoporous materials, which contain pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery. The synthesis of these materials often relies on the use of a structure-directing agent or template. This compound, as a cationic surfactant, can self-assemble in solution to form micelles or other ordered liquid-crystalline phases.

These aggregates serve as a template around which inorganic precursors, such as tetraethoxysilane (TEOS) for silica (B1680970), can hydrolyze and condense. semanticscholar.org The organized structure of the surfactant aggregates directs the formation of a porous inorganic framework. Once the framework is solidified, the organic template is removed, typically through calcination or solvent extraction, leaving behind a mesoporous material with a regular pore structure. Dodecylamine has been successfully used as a template to create hexagonal mesoporous silica (HMS) and monodispersed mesoporous bioactive glass spheres. rsc.org The specific structure of the final material can be influenced by the synthesis conditions, which affect the aggregation behavior of the surfactant. semanticscholar.org

| Mesoporous Material | Precursor(s) | Role of 1-Dodecanamine | Resulting Structure | Reference |

|---|---|---|---|---|

| Mesoporous Silica | Tetraethoxysilane (TEOS) | Forms template aggregates (micelles/emulsion droplets) | Framework mesopores and, in some cases, textural pores. | semanticscholar.org |

| Hexagonal Mesoporous Silica (HMS) | Not specified | Template | High surface area (974 m²/g) with wormhole-like pores (average size 2.6 nm). | rsc.org |

| Mesoporous Bioactive Glass | Not specified (sol-gel process) | Catalyst and template agent | Monodispersed sub-micron spheres. |

Development of Advanced Functional Materials

The long-chain alkylammonium salt, this compound, is emerging as a versatile component in the fabrication of advanced functional materials. Its unique molecular structure, featuring a hydrophilic ammonium head and a long hydrophobic dodecyl tail, allows it to function as a surfactant, a surface modifier, and a structural component in a variety of material systems. These properties are being leveraged in the development of materials with tailored optical, electronic, and mechanical properties for applications in materials science and nanotechnology.

Integration into Liquid Crystalline Systems and Soft Matter Architectures

While direct research on the integration of this compound into liquid crystalline systems is not extensively documented, the behavior of analogous long-chain cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), provides significant insights into its potential applications. Due to its amphiphilic nature, this compound is expected to self-assemble in solution, forming micelles and other ordered structures that are characteristic of lyotropic liquid crystals.

The interaction of such cationic surfactants with surfaces is a key area of investigation. For instance, CTAB has been shown to induce vertical alignment of liquid crystals on indium tin oxide (ITO) glass surfaces. tandfonline.com This alignment is a consequence of the specific interactions between the liquid crystal molecules, the surfactant, and the substrate surface. tandfonline.com The surfactant forms a layer that modifies the surface energy of the ITO, thereby directing the orientation of the liquid crystal molecules. tandfonline.com It is plausible that this compound could be employed in a similar fashion to control the alignment of liquid crystals in display technologies and optical sensors. The formation of various lyotropic liquid crystal phases, such as hexagonal and bicontinuous cubic phases, has been observed for CTAB in different solvent systems, and the diversity of these phases can be tuned by the solvent composition. rsc.org

Modification of Polymer Composites and Polymer-Inorganic Hybrid Materials

In the realm of polymer science, this compound and similar quaternary ammonium compounds (QACs) are recognized for their potential as compatibilizers and dispersing agents in the creation of polymer composites and polymer-inorganic hybrid materials. mdpi.com The primary challenge in developing these materials is often the poor compatibility between the hydrophilic inorganic filler and the hydrophobic polymer matrix.

Long-chain alkylammonium salts can act as surfactants that adsorb onto the surface of inorganic nanoparticles, rendering them more compatible with the polymer matrix. mdpi.com This surface modification prevents the agglomeration of the inorganic fillers and promotes their uniform dispersion, which is crucial for enhancing the mechanical, thermal, and barrier properties of the composite material. The cationic head of this compound can interact with negatively charged surfaces of inorganic materials like silica or clay, while the long dodecyl tail can entangle with the polymer chains, effectively bridging the organic and inorganic phases.

The use of cationic surfactants in emulsion polymerization is a well-established method for preparing polymer-inorganic hybrid nanoparticles. mdpi.com In such processes, the surfactant stabilizes the monomer droplets and the forming polymer particles, while also facilitating the incorporation of inorganic nanoparticles into the polymer matrix. The resulting hybrid materials combine the properties of both the polymer and the inorganic component, leading to materials with synergistic functionalities.

Application in Surface Treatment Technologies and Coating Development

The ability of this compound to modify surface properties makes it a candidate for use in advanced coating technologies. Quaternary ammonium compounds are known to form self-assembled monolayers on various substrates, which can alter the surface energy, wettability, and biocompatibility of the material. The long alkyl chains of these molecules can create a hydrophobic surface, which is desirable for applications such as anti-fouling and anti-corrosion coatings.

Furthermore, QACs are widely recognized for their antimicrobial properties. mdpi.com When incorporated into coatings, they can impart a contact-killing antibacterial functionality to the surface. nih.gov The positively charged ammonium group interacts with the negatively charged cell membranes of bacteria, leading to cell lysis and death. mdpi.com This makes coatings containing this compound potentially useful for biomedical devices, food packaging, and other applications where control of microbial growth is important. The effectiveness of these coatings can be influenced by the concentration of the QAC and the length of the alkyl chain. mdpi.com

Utilization in Organohalide Perovskite Materials for Optoelectronic Applications

One of the most promising and well-documented applications of this compound is in the field of organohalide perovskites for optoelectronic devices, particularly solar cells. greatcellsolarmaterials.comsigmaaldrich.com Organohalide perovskites have shown remarkable potential for high-efficiency solar energy conversion, but their stability and performance can be hindered by defects at the crystal grain boundaries and surfaces.

This compound is used as a passivating agent to mitigate these defects. greatcellsolarmaterials.com When applied to the surface of a perovskite film, the ammonium bromide head group can heal halide vacancies, while the long dodecyl chain provides a hydrophobic protective layer. This dual-action passivation reduces non-radiative recombination of charge carriers and improves the material's resistance to moisture, a key factor in the degradation of perovskite solar cells.

Research has shown that the incorporation of long-chain alkylammonium halides like this compound can significantly enhance the power conversion efficiency (PCE) and stability of perovskite solar cells. greatcellsolarmaterials.comresearchgate.net It is considered a precursor in the fabrication of perovskite solar cells that can improve efficiency through a greater passivation effect. sigmaaldrich.com The length of the alkyl chain in these passivating agents has been found to be a critical parameter, with studies optimizing the carbon chain length to achieve the best photovoltaic performance. researchgate.nethuji.ac.il The use of dodecylammonium iodide, a closely related compound, has also been shown to be crucial for producing perovskite films with fewer defects, leading to improved charge carrier mobility and higher efficiency. nbinno.com

| Passivating Agent | Key Finding | Reported Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| n-Dodecylammonium bromide | Used to passivate perovskite films, reducing surface defects and regulating the band structure. | Enhanced PCE | greatcellsolarmaterials.com |

| n-Dodecylammonium bromide | Improves solar cell efficiency due to a greater passivation effect, particularly on 1.72 eV bandgap perovskites. | Improved efficiency | sigmaaldrich.com |

| n-hexylammonium bromide (comparison) | Champion cell with this shorter chain showed a 12.6% increase in PCE compared to the control. | 21.4% | researchgate.net |

| dodecylammonium bromide (comparison) | The champion cell with this passivating agent. | 20.3% | researchgate.net |

Biomolecular Interactions and Pharmaceutical Research Applications

Mechanisms of Interaction with Biological Membranes and Lipid Bilayers

Biological membranes, which are fundamental to cellular structure and function, represent a primary target for amphiphilic molecules like 1-dodecanamine, hydrobromide. Its insertion into the lipid bilayer can lead to significant changes in the physical properties of the membrane.

The fluidity of a biological membrane is crucial for cellular processes, and it is influenced by its chemical composition. uvigo.es The insertion of dodecylammonium ions into a lipid bilayer disrupts the ordered packing of phospholipid acyl chains. The bulky hydrophobic dodecyl tail intercalates into the hydrophobic core of the membrane, creating disorder and increasing the mobility of the lipid molecules. This leads to an increase in membrane fluidity. uvigo.esnih.gov

Increased fluidity is directly correlated with increased permeability to water and small nonionic solutes. nih.gov By reducing the packing density of the lipid bilayer, this compound lowers the energy barrier for the passive diffusion of molecules across the membrane. uvigo.esnih.gov Studies on related compounds like dodecylamine (B51217) chloride have demonstrated their ability to permeate artificial membranes, supporting the principle that these surfactants can increase membrane permeability. nih.govcognitoedu.org The extent of this effect is dependent on the concentration of the surfactant and the initial composition and fluidity of the membrane. For instance, membranes with higher cholesterol content, which are typically less fluid, may be more resistant to these perturbations. uvigo.es

| Property | Observed Effect | Underlying Mechanism | Relevant Analogs Studied |

|---|---|---|---|

| Membrane Fluidity | Increase | The hydrophobic tail disrupts the tight packing of phospholipid acyl chains, increasing their mobility. | Dodecyltrimethylammonium (B156365) bromide (DTAB) sigmaaldrich.com |

| Membrane Permeability | Increase | The decrease in lipid packing density lowers the barrier for passive diffusion of water and solutes. nih.gov | Dodecylamine chloride nih.gov |

| Phase Transition Temperature (Tm) | Decrease / Broadening | Disruption of the ordered gel phase and stabilization of the liquid-disordered phase. | Dodecyltrimethylammonium halides nih.gov |

| Domain Formation | Induction / Alteration | Preferential partitioning leads to the formation of surfactant-rich and surfactant-poor domains. nih.gov | Dodecyltrimethylammonium halides nih.gov |

Biological membranes are not homogenous; they exhibit lateral heterogeneity with domains of specific lipid compositions, such as lipid rafts, which are often enriched in cholesterol and sphingolipids. nih.gov These domains are critical for organizing cellular processes like signal transduction. pnas.org Cationic surfactants can significantly influence the phase behavior of lipid mixtures and the formation of these domains. nih.gov

Studies on dodecyltrimethylammonium halides, including the bromide salt (DTAB), have shown that their addition to phosphatidylcholine-cholesterol bilayers affects the main phase transition temperature. nih.gov The interaction can lead to the formation of distinct domains, described as surfactant-poor and surfactant-rich regions within the bilayer. nih.gov This is driven by the preferential interactions of the dodecylammonium ion with certain lipids over others. The positively charged head group interacts with the phosphate (B84403) groups of phospholipids, while the hydrophobic tail interacts with the acyl chains, altering the delicate balance of forces that governs lipid segregation and phase separation. nih.govcore.ac.uk In some systems, these surfactants can suppress the formation of non-lamellar lipid structures, while in others, they can induce transitions, for example, from a lamellar to a hexagonal phase. researchgate.netbas.bg This ability to modulate lipid phase behavior suggests that this compound could alter the structure and function of lipid rafts in cell membranes. pnas.org

Effects on Cellular Processes and Biomolecular Function

By interacting with membranes and other biomolecules, this compound and its analogs can exert profound effects on a variety of cellular functions, from enzymatic catalysis to metabolic and signaling pathways.

The amphiphilic structure of dodecylamine allows it to interact with enzymes, often leading to inhibition of their activity. wikipedia.org Research on dodecylamine derivatives has provided specific examples of this inhibitory action. For instance, a dodecylamine derivative of hydroxocobalamin (B81358) was found to be a potent inhibitor of two cobalamin-dependent enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). scirp.orgscirp.org The inhibition of MS was significant, while the effect on MCM was less pronounced in the specific cellular model used. scirp.org Another study using a cyanocobalamin-dodecylamine derivative in C. elegans confirmed potent inhibition of both MCM and MS. nih.gov

The mechanism of inhibition likely involves the hydrophobic dodecyl chain binding to hydrophobic pockets or allosteric sites on the enzyme, which induces conformational changes that impair the enzyme's catalytic function. wikipedia.org In a different study, N,N-bis(3-aminopropyl)dodecylamine was shown to alter the activity of several mitochondrial and antioxidant enzymes in the fungus Aspergillus niger, including superoxide (B77818) dismutase (SOD), catalase (CAT), and succinate (B1194679) dehydrogenase (SDG). nih.govresearchgate.net The initial response was an increase in antioxidant enzyme activity, possibly due to induced oxidative stress, followed by a decrease with prolonged exposure, indicating a more complex, time-dependent interaction. nih.gov

| Enzyme | Dodecylamine-Containing Compound Studied | Observed Effect | Organism/System |

|---|---|---|---|

| Methionine Synthase (MS) | Hydroxocobalamin-dodecylamine | Significant Inhibition | COS-7 cells scirp.org |

| Methylmalonyl-CoA Mutase (MCM) | Hydroxocobalamin-dodecylamine | Inhibition (less potent than on MS) | COS-7 cells scirp.org |

| Methionine Synthase (MS) | Cyanocobalamin-dodecylamine | Potent Inhibition | C. elegans nih.gov |

| Methylmalonyl-CoA Mutase (MCM) | Cyanocobalamin-dodecylamine | Potent Inhibition | C. elegans nih.gov |

| Superoxide Dismutase (SOD), Catalase (CAT) | N,N-bis(3-aminopropyl)dodecylamine | Initial increase, then decrease in activity | Aspergillus niger nih.gov |

| Succinate Dehydrogenase (SDG) | N,N-bis(3-aminopropyl)dodecylamine | Altered Activity | Aspergillus niger nih.gov |

The inhibition of key enzymes by dodecylamine derivatives has direct consequences for cellular metabolism. The inhibition of MS and MCM leads to the accumulation of their respective substrates, homocysteine and methylmalonic acid. nih.gov Elevated levels of these metabolites are indicators of a Cbl (vitamin B12) deficient-like state and represent a significant disruption of one-carbon metabolism and the citric acid cycle. nih.govresearchgate.net Furthermore, the observed effects on mitochondrial enzymes and the induction of oxidative stress suggest a broader impact on cellular energy metabolism and redox homeostasis. nih.govresearchgate.net

There is also evidence that dodecylamine and related compounds can directly influence signal transduction pathways. In Bacillus spores, dodecylamine can trigger germination by activating the SpoVA protein channel, which mediates the release of Ca-dipicolinic acid, a key event in the germination signaling cascade. researchgate.net In a different context, didodecyldimethylammonium (B1216837) bromide (DDAB), a quaternary ammonium (B1175870) compound with two dodecyl chains, was found to induce apoptosis (programmed cell death) in human leukemia cells by activating the extrinsic caspase-8 signaling pathway. nih.gov This suggests that dodecylammonium compounds can initiate specific cellular responses by interacting with components of signal transduction cascades, potentially at the membrane level. nih.govbiomedres.uscusabio.com

The fundamental interactions of this compound with proteins and nucleic acids are dictated by its amphiphilic structure. The positively charged dodecylammonium cation can engage in electrostatic interactions with negatively charged functional groups, while the long alkyl chain participates in hydrophobic interactions. pnas.org

With proteins, the ammonium group can form salt bridges with the carboxylate side chains of aspartic acid and glutamic acid residues. pnas.org Simultaneously, the dodecyl tail can bind to nonpolar, hydrophobic regions on the protein surface or within its core, which can stabilize or destabilize the protein's structure. pnas.org These dual interactions are the basis for the observed enzyme inhibition and can also be exploited in applications like the separation and purification of proteins. scirp.org

The interaction with nucleic acids is particularly well-characterized for cationic surfactants. The primary driving force is the electrostatic attraction between the positively charged ammonium head group and the negatively charged phosphate backbone of DNA or RNA. aps.org This initial binding neutralizes the charge on the nucleic acid. Following this, hydrophobic interactions between the dodecyl tails of the bound surfactant molecules become dominant, leading to a cooperative binding process that can cause the nucleic acid to compact and condense from an elongated coil into a globular structure. aps.orgnih.gov This condensation is a key principle behind the use of cationic lipids and surfactants as non-viral vectors for gene delivery, as the compacted DNA is more readily taken up by cells. nih.gov

Role in Drug Delivery Systems and Biomedical Research

1-Dodecanamine, as a primary amine with a 12-carbon alkyl chain, possesses amphiphilic properties that make it a compound of interest in pharmaceutical research, particularly in the design and development of drug delivery systems. Its hydrobromide salt provides aqueous solubility while the dodecyl tail offers lipophilicity, a combination suitable for interacting with biological membranes and forming carrier structures.

The amphiphilic nature of dodecylamine allows it to be a component in various drug carrier systems designed to enhance the solubility and delivery of therapeutic agents. Researchers have investigated its use in forming micelles, nanogels, and other nanoparticles. These nanostructures can encapsulate hydrophobic drugs, protecting them in the aqueous environment of the bloodstream and facilitating their transport to target tissues.

One area of research involves grafting dodecylamine onto hydrophilic polymers, such as hyaluronic acid (HA), to create amphiphilic copolymers. frontiersin.orgmdpi.com These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic core, capable of loading poorly water-soluble drugs like paclitaxel (B517696) (PTX) and doxorubicin (B1662922) (Dox). frontiersin.orgmdpi.com For instance, hyaluronic acid grafted with dodecylamine has been used to create pH-sensitive micelles for doxorubicin delivery. mdpi.com Similarly, N-deacetyl hyaluronic acid dodecylamine has been developed as a zwitterionic polymer for the pH-responsive delivery of doxorubicin, showing enhanced cytotoxicity against MCF-7 breast cancer cells compared to the free drug. nih.govresearchgate.net

Another approach involves using polyamidoamine (PAMAM) dendrons with a di-n-dodecylamine core. These dendron-bearing lipids can form micelles that encapsulate anticancer drugs like 5-fluorouracil (B62378) (5-FU). mdpi.com Studies on these systems demonstrated that the drug-loaded micelles exhibited significantly more cytotoxicity against human gastric adenocarcinoma cells than the free drug, with the effect increasing with the dendrimer generation. mdpi.com Dodecylamine has also been employed as a template to create hexagonal mesoporous silica (B1680970) (HMS), a material with a high surface area and porous structure, which has shown potential as a carrier for improving the oral delivery of poorly soluble drugs like fenofibrate. researchgate.net

Table 1: Research Findings on Dodecylamine-Based Drug Carriers

| Carrier System | Therapeutic Agent | Key Findings |

| N-deacetyl hyaluronic acid dodecylamine micelles | Doxorubicin | pH-responsive system; enhanced cellular uptake and cytotoxicity against MCF-7 cells. nih.govresearchgate.net |

| Hyaluronic acid-grafted dodecylamine micelles | Doxorubicin | pH-sensitive micelles with varying drug release rates depending on the degree of substitution. mdpi.com |

| Hyaluronic acid-grafted dodecylamine (dHAD) micelles | Paclitaxel (PTX) | Showed high uptake efficiency (96.9%) in MCF-7 cells and a tumor inhibition rate of 92.96% in vivo. frontiersin.org |

| PAMAM dendron with di-n-dodecylamine core | 5-Fluorouracil (5-FU) | Encapsulated 5-FU and inhibited cancer cell proliferation in a generation-dependent manner, reaching 69.8% cell death with the third-generation dendrimer. mdpi.com |

| HA-dodecylamine nanohydrogels | Indocyanine green | Demonstrated potential as a transdermal delivery system for lipophilic agents. researchgate.net |

| Hexagonal Mesoporous Silica (HMS) | Fenofibrate | Dodecylamine used as a template for the carrier; significantly improved the dissolution and bioavailability of the poorly water-soluble drug. researchgate.net |

The transdermal route offers a non-invasive alternative for drug administration, avoiding first-pass metabolism and allowing for sustained release. tandfonline.com However, the primary challenge is the barrier function of the skin's outermost layer, the stratum corneum. tandfonline.com Chemical permeation enhancers (CPEs) are compounds that reversibly decrease the barrier resistance of the stratum corneum, and dodecylamine has been investigated for this purpose. tandfonline.comnih.govnih.gov

As a surfactant, dodecylamine can interact with and disrupt the highly organized lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs. nih.gov This mechanism allows therapeutic agents that would otherwise be blocked to pass through the skin and enter systemic circulation.

Research has demonstrated that dodecylamine effectively enhances the skin permeation of various drugs. It has been shown to increase the transdermal delivery of testosterone (B1683101) and vitamin D3. tandfonline.comnih.gov In one study, a formulation containing dodecylamine significantly improved the amount of vitamin D3 delivered through porcine skin, especially when the skin was pretreated with ethanol (B145695). nih.gov Other studies have focused on the delivery of testosterone, where dodecylamine was incorporated into matrix-type transdermal patches. tandfonline.comtandfonline.com A key finding was the synergistic effect observed when dodecylamine was combined with another enhancer, N,N-diethyl-m-toluamide (DEET). This combination significantly increased the permeation rate of testosterone across hairless mouse, rat, and human cadaver skin. tandfonline.comtandfonline.com

Table 2: Effect of Dodecylamine and DEET on In Vitro Permeation of Testosterone (TS) Across Rat Skin

| TS Concentration | Dodecylamine Concentration | DEET Concentration | Permeation Rate (μg/cm²/h) |

| 2% | 3% | 0% | ~3.5 |

| 2% | 3% | 0.5% | ~6.0 |

| 6% | 3% | 0.5% | ~8.5 |

| 6% | 3% | 3.8% | ~11.2 |

| (Data adapted from a study on a DuroTak® 87-2510 matrix system). tandfonline.comtandfonline.com |

The results indicate that a formulation containing 6% testosterone, 3% dodecylamine, and 3.8% DEET achieved the maximum permeation rate, demonstrating the potential to develop smaller, more efficient transdermal patches. tandfonline.comtandfonline.com

1-Dodecanamine and its derivatives can form stable, non-covalent complexes with certain pharmaceutical compounds, a property that is particularly valuable in gene therapy. mdpi.com Gene delivery requires a vector that can bind to negatively charged nucleic acids like DNA, condense them into a compact structure, protect them from degradation, and facilitate their entry into target cells. mdpi.comresearchgate.net

The primary amine group of dodecanamine is protonated at physiological pH, resulting in a cationic head group. This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of DNA. mdpi.com This interaction, combined with the hydrophobic effects of the dodecyl chain, allows dodecylamine-containing molecules to act as cationic surfactants or lipids that can bind and condense DNA into lipoplexes (lipid-DNA complexes). mdpi.com